Boc-wld-NH2

CAS No.: 99777-81-8

Cat. No.: VC19227307

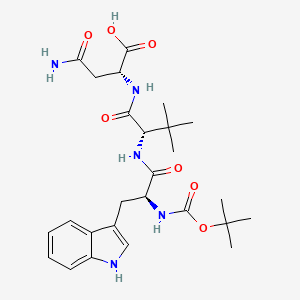

Molecular Formula: C26H37N5O7

Molecular Weight: 531.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99777-81-8 |

|---|---|

| Molecular Formula | C26H37N5O7 |

| Molecular Weight | 531.6 g/mol |

| IUPAC Name | (2R)-4-amino-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C26H37N5O7/c1-25(2,3)20(22(34)29-18(23(35)36)12-19(27)32)31-21(33)17(30-24(37)38-26(4,5)6)11-14-13-28-16-10-8-7-9-15(14)16/h7-10,13,17-18,20,28H,11-12H2,1-6H3,(H2,27,32)(H,29,34)(H,30,37)(H,31,33)(H,35,36)/t17-,18+,20+/m0/s1 |

| Standard InChI Key | HQSPELWTYMJAKW-NLWGTHIKSA-N |

| Isomeric SMILES | CC(C)(C)[C@@H](C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Boc-wld-NH2 is characterized by the molecular formula C₁₆H₁₉N₃O₃ and a molecular weight of 301.34 g/mol. The Boc group (-O-C(O)-O-C(CH₃)₃) is attached to the α-amino group of L-tryptophan, while the C-terminal carboxyl group is amidated (-NH₂). The indole side chain of tryptophan remains unmodified, facilitating interactions with hydrophobic and π-π stacking environments .

Key structural attributes:

-

Stereochemistry: The L-configuration at the α-carbon ensures compatibility with biological systems.

-

Protection strategy: The Boc group is acid-labile, allowing selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in aqueous media, necessitating optimization for biological assays .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis of Boc-wld-NH2 typically follows a two-step protocol:

-

Boc protection of L-tryptophan:

L-Tryptophan reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH or DMAP) to yield Boc-L-tryptophan.This step achieves >99% enantiomeric excess, as confirmed by chiral HPLC .

-

Amidation of the carboxyl group:

Boc-L-tryptophan is activated using coupling reagents (e.g., HBTU or DEPBT) and reacted with ammonium chloride to form Boc-wld-NH2 .

Analytical Data

-

HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

-

MS (ESI+): m/z 302.2 [M+H]⁺.

-

¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc CH₃), 3.10–3.25 (m, 2H, β-CH₂), 4.45 (q, 1H, α-CH), 6.97–7.65 (m, 5H, indole-H).

Biological Activity and Pharmacological Profile

Gastrin/Cholecystokinin (CCK) Receptor Antagonism

Boc-wld-NH2 exhibits potent antagonism at CCK-B/gastrin receptors, with applications in gastrointestinal and neurological disorders:

The compound’s efficacy stems from its interaction with the receptor’s hydrophobic pocket, mediated by the indole moiety .

Applications in Drug Development

Peptide Synthesis

Boc-wld-NH2 serves as a building block for synthesizing CCK analogs and antimicrobial peptides. For example:

-

Boc-Trp-Leu-Asp-NH₂: A tripeptide analog with enhanced metabolic stability and CCK-B affinity .

-

Boc-Trp-Trp-OMe: Self-assembles into nanostructures with broad-spectrum antibacterial activity (MIC₉₀ = 230–400 μg/mL) .

Prodrug Design

The Boc group enhances lipophilicity, improving blood-brain barrier penetration for neurological applications. Derivatives with sulfone or sulfoxide modifications show prolonged half-lives (t₁/₂ > 6 h in plasma) .

Comparative Analysis with Related Compounds

Boc-wld-NH2’s pharmacological profile distinguishes it from other Boc-protected amino acids:

| Compound | Target | IC₅₀/EC₅₀ | Unique Feature |

|---|---|---|---|

| Boc-Phe-NH₂ | CCK-A receptors | 15 μM | Lower CNS penetration |

| Boc-Asp-NH₂ | NMDA receptors | 220 μM | Chelates divalent cations |

| Boc-D-Ala-NH₂ | Opioid receptors | 89 nM | β-Turn stabilization |

| Boc-wld-NH₂ | CCK-B/gastrin | 50 μM | Indole-mediated π-π interactions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume